Azane;ruthenium(2+);dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

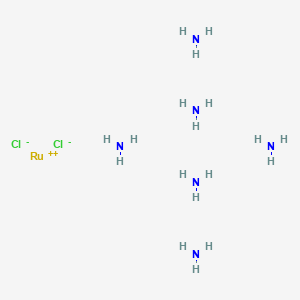

Azane;ruthenium(2+);dichloride, also known as hexaammineruthenium(II) chloride, is an inorganic compound with the formula [Ru(NH3)6]Cl2. It is a coordination complex of ruthenium, where the central ruthenium ion is in the +2 oxidation state and is surrounded by six ammonia (azane) ligands. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hexaammineruthenium(II) chloride can be synthesized through several methods. One common method involves the reduction of ruthenium trichloride (RuCl3) with hydrogen in the presence of ammonia. The reaction typically occurs in an ethanol solution with platinum black as a catalyst: [ 2RuCl3 + 6NH3 + H2 \rightarrow 2[Ru(NH3)6]Cl2 + 2HCl ]

Another method involves the direct reaction of ruthenium metal with chlorine gas at elevated temperatures: [ Ru + Cl2 \rightarrow RuCl2 ]

Industrial Production Methods

Industrial production of hexaammineruthenium(II) chloride often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Analyse Des Réactions Chimiques

Types of Reactions

Hexaammineruthenium(II) chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to elemental ruthenium.

Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, chlorine, and nitric acid.

Reduction: Hydrogen gas in the presence of a catalyst like platinum black is commonly used.

Substitution: Ligand exchange reactions often occur in the presence of other ligands and solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Higher oxidation state complexes such as [Ru(NH3)6]Cl3.

Reduction: Elemental ruthenium.

Substitution: Various substituted complexes like [Ru(NH3)5Cl]Cl2.

Applications De Recherche Scientifique

Biological Research Applications

Ruthenium compounds, including azane; ruthenium(2+); dichloride, have been extensively studied for their biological properties:

- Histological Staining : It is used as a stain for aldehyde-fixed mucopolysaccharides in histology, allowing for the visualization of cellular structures and components .

- Calcium Channel Inhibition : This compound acts as an inhibitor of the mitochondrial calcium uniporter, which plays a crucial role in cellular calcium homeostasis .

- Anticancer Activity : Research indicates that ruthenium complexes exhibit significant cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development .

Catalytic Applications

Ruthenium-based compounds are known for their catalytic properties:

- Catalysis in Organic Reactions : Azane; ruthenium(2+); dichloride serves as a catalyst in various organic transformations, including hydrogenation and transfer hydrogenation reactions. Its effectiveness is attributed to its ability to facilitate electron transfer processes .

- Synthesis of Fine Chemicals : These compounds are utilized in the synthesis of fine chemicals and pharmaceuticals due to their ability to promote specific reactions under mild conditions .

Microscopy and Imaging Techniques

The compound is widely used in microscopy due to its staining capabilities:

- Inorganic Dye : As an inorganic dye, it provides contrast in microscopy, particularly for biological samples, enhancing the visibility of cellular components .

- Staining Protocols : Ruthenium Red is employed in staining protocols for various biological tissues, aiding in the study of tissue architecture and pathology .

Pharmacological Studies

In pharmacology, azane; ruthenium(2+); dichloride has been explored for its therapeutic potential:

- Anti-inflammatory Properties : It has been investigated for its ability to reduce airway inflammation caused by irritants like pepper spray, highlighting its potential use in respiratory therapies .

- Cellular Mechanism Studies : The compound serves as a pharmacological tool to study specific cellular mechanisms involved in disease processes, particularly those related to calcium signaling pathways .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study :

A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of various ruthenium complexes on cancer cell lines. Results indicated that azane; ruthenium(2+); dichloride exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent . -

Histological Application :

In a histological study involving plant tissues, azane; ruthenium(2+); dichloride was used to stain pectin and gum. The results demonstrated enhanced visualization of these polysaccharides under microscopy, confirming its utility in plant histology . -

Calcium Signaling Research :

A pharmacological study investigated the role of azane; ruthenium(2+); dichloride as a mitochondrial calcium uniporter inhibitor. The findings revealed that this compound effectively modulated calcium levels within cells, providing insights into its potential therapeutic applications in diseases characterized by calcium dysregulation .

Mécanisme D'action

The mechanism of action of hexaammineruthenium(II) chloride involves its interaction with biological molecules such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. It also interacts with proteins, affecting their function and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules .

Comparaison Avec Des Composés Similaires

Hexaammineruthenium(II) chloride can be compared with other similar compounds such as:

Hexaammineruthenium(III) chloride: Similar structure but with ruthenium in the +3 oxidation state.

Ruthenium(II) chloride: A simpler compound with ruthenium in the +2 oxidation state but without ammonia ligands.

Ruthenium(III) chloride: A common precursor for the synthesis of various ruthenium complexes.

Uniqueness

Hexaammineruthenium(II) chloride is unique due to its stability and the presence of six ammonia ligands, which provide a high degree of coordination and influence its reactivity and interaction with other molecules .

Propriétés

Numéro CAS |

15305-72-3 |

|---|---|

Formule moléculaire |

ClH12N6Ru+ |

Poids moléculaire |

232.7 g/mol |

Nom IUPAC |

azanide;ruthenium(8+);chloride |

InChI |

InChI=1S/ClH.6H2N.Ru/h1H;6*1H2;/q;6*-1;+8/p-1 |

Clé InChI |

MHYZHXDLILNYTQ-UHFFFAOYSA-M |

SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Ru+2] |

SMILES canonique |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8] |

Origine du produit |

United States |

Q1: How does Hexaammineruthenium(II) chloride interact with biological molecules, and what are the implications of these interactions?

A1: Research indicates that Hexaammineruthenium(II) chloride interacts with biological molecules primarily through electron transfer processes. [, , ] For instance, studies using iso-1-cytochrome c variants demonstrated that Hexaammineruthenium(II) chloride acts as an electron donor, influencing the protein's conformational dynamics and modulating electron transfer rates. [, ] This interaction highlights the compound's potential as a probe for investigating electron transfer mechanisms in biological systems.

Q2: Can you elaborate on the role of Hexaammineruthenium(II) chloride in studying conformational changes in proteins?

A2: Hexaammineruthenium(II) chloride proves valuable in studying protein conformational changes due to its electron transfer properties. [, ] Researchers utilized this compound to investigate the alkaline conformational transition in iso-1-cytochrome c variants. [, ] By monitoring the electron transfer kinetics between Hexaammineruthenium(II) chloride and the cytochrome c variants at different pH values, researchers could discern the influence of specific amino acid mutations on the protein's conformational dynamics and the accessibility of different conformational states. This approach enables a deeper understanding of protein structure-function relationships and the factors governing conformational transitions.

Q3: What insights do the provided research papers offer regarding the stability of Hexaammineruthenium(II) chloride under different conditions?

A3: The research highlights that the stability of Hexaammineruthenium(II) chloride can be influenced by factors such as pH and the presence of other molecules. [, ] For example, in a study investigating interactions within sol-gel silica matrixes, Hexaammineruthenium(II) chloride exhibited varying degrees of decomposition depending on the co-encapsulation method and the presence of DNA purines. [] The study observed that adenine could inhibit the oxidation of Hexaammineruthenium(II) chloride, indicating a potential stabilizing effect. These findings emphasize the importance of considering environmental factors when utilizing Hexaammineruthenium(II) chloride in experimental settings.

Q4: How is Hexaammineruthenium(II) chloride employed in microfluidic electrochemical systems, and what advantages does this approach offer?

A4: Research demonstrates the application of Hexaammineruthenium(II) chloride as a redox-active species in microfluidic electrochemical cells. [] Researchers successfully utilized this compound to investigate electrochemical reactions within microfluidic flow cells, showcasing its utility in miniaturized systems. [] The use of microfluidic platforms with integrated Hexaammineruthenium(II) chloride offers advantages such as reduced sample volume, enhanced mass transport, and precise control over experimental parameters, making it a promising approach for various electrochemical studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.